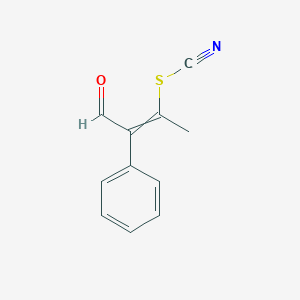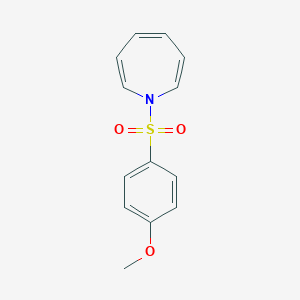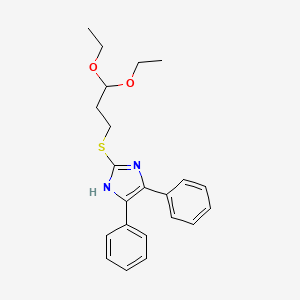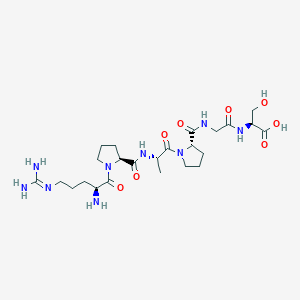
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-proline, L-alanine, glycine, and L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial processes often incorporate automated synthesizers to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can modify the peptide backbone or side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as enzyme activity or receptor binding. The exact mechanism depends on the context of its application, whether in therapeutic settings or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophylglycine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Número CAS |
157414-49-8 |
|---|---|
Fórmula molecular |
C24H41N9O8 |
Peso molecular |
583.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H41N9O8/c1-13(30-20(37)17-7-4-10-33(17)22(39)14(25)5-2-8-28-24(26)27)21(38)32-9-3-6-16(32)19(36)29-11-18(35)31-15(12-34)23(40)41/h13-17,34H,2-12,25H2,1H3,(H,29,36)(H,30,37)(H,31,35)(H,40,41)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 |
Clave InChI |
RWKAUZYNJYPTRW-WOYTXXSLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
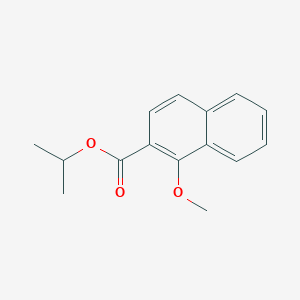
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
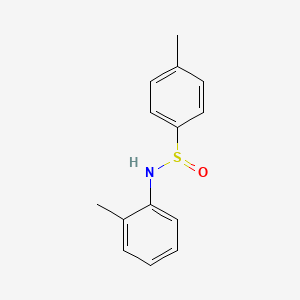
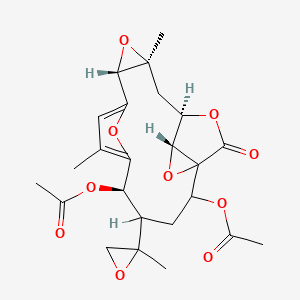
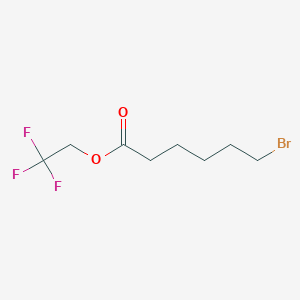
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
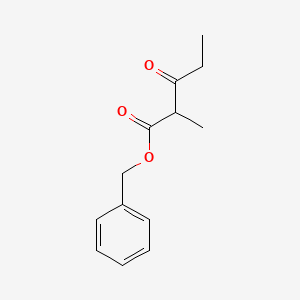
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
